2,3-Dihydro-1h-indole-7-carboxylic acid

Beschreibung

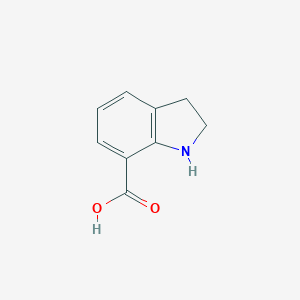

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-indole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNYELSKMFYCBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15861-40-2 | |

| Record name | 2,3-Dihydro-1H-indole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3-Dihydro-1H-indole-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2,3-dihydro-1H-indole-7-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The document details two distinct and effective synthetic pathways, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound, also known as indoline-7-carboxylic acid, is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its rigid, bicyclic structure provides a valuable scaffold for the development of novel therapeutics. This guide outlines two principal methods for its synthesis: the hydrolysis of 7-cyanoindoline and the reduction of 7-nitroindole-2-carboxylic acid. Each method is presented with detailed experimental procedures and a summary of the associated quantitative data to aid in laboratory-scale synthesis and process optimization.

Synthetic Route 1: Hydrolysis of 7-Cyanoindoline

This route involves a two-step process commencing with the cyanization of indoline to form 7-cyanoindoline, followed by acidic hydrolysis to yield the target carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 7-Cyanoindoline from Indoline

The synthesis of 7-cyanoindoline can be achieved through the reaction of indoline with a cyanating agent in the presence of a Lewis acid.

-

Materials: Indoline, trichloroacetonitrile, boron trichloride, toluene, sodium methoxide.

-

Procedure:

-

In a round flask under an inert atmosphere, dissolve indoline (1.0 eq) in dry toluene.

-

Cool the solution to -20 °C and add a solution of boron trichloride (1.4 eq) in toluene, maintaining the temperature below 10 °C.

-

Add trichloroacetonitrile (1.5-2.2 eq) to the mixture.

-

After the reaction is complete, treat the intermediate with an alkali metal alcoholate, such as sodium methoxide, to yield 7-cyanoindoline.

-

Purify the product by crystallization.

-

Step 2: Hydrolysis of 7-Cyanoindoline to this compound

The hydrolysis of the nitrile functional group of 7-cyanoindoline to a carboxylic acid is typically performed under strong acidic conditions.[1]

-

Materials: 7-cyanoindoline, 50% aqueous sulfuric acid, 24% aqueous sodium hydroxide, 6N hydrochloric acid, ethyl acetate.

-

Procedure:

-

In a round-bottom flask, mix 7-cyanoindoline (4.32 g) with 50% aqueous sulfuric acid (40 ml).

-

Stir the mixture at 110-120 °C for 5.5 hours.

-

Cool the reaction mixture to 5 °C.

-

Adjust the pH to 7-8 with 24% aqueous sodium hydroxide.

-

Wash the mixture with ethyl acetate.

-

Separate the aqueous layer and adjust the pH to 2.5-3.0 with 6N hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration to obtain this compound (3.25 g).[1]

-

Quantitative Data for Route 1

| Step | Starting Material | Reagents | Product | Yield |

| 1 | Indoline | 1. BCl3, Trichloroacetonitrile2. NaOMe | 7-Cyanoindoline | Not explicitly stated |

| 2 | 7-Cyanoindoline (4.32 g) | 50% H2SO4 | This compound (3.25 g) | ~82% |

Synthetic Pathway Diagram for Route 1

Caption: Synthesis of this compound via cyanization and hydrolysis.

Synthetic Route 2: Reduction of 7-Nitroindole-2-carboxylic Acid

This alternative pathway involves the preparation of a 7-nitroindole derivative followed by catalytic hydrogenation to simultaneously reduce the nitro group and the indole ring.

Experimental Protocols

Step 1: Synthesis of 7-Nitroindole-2-carboxylic Acid

7-Nitroindole-2-carboxylic acid can be synthesized from 2-nitroaniline in a multi-step process.

-

Materials: 2-nitroaniline, sodium nitrite, ethyl 2-methyl-3-oxobutanoate, potassium hydroxide, polyphosphoric acid, ethanol, hydrochloric acid.

-

Procedure:

-

Prepare a diazonium salt solution from 2-nitroaniline, sodium nitrite, and hydrochloric acid in an ice bath.

-

In a separate flask, prepare a solution of the potassium salt of ethyl 2-methyl-3-oxobutanoate.

-

Combine the two solutions to form ethyl pyruvate o-nitrophenylhydrazone.

-

Cyclize the hydrazone using polyphosphoric acid at 80 °C to yield ethyl 7-nitro-1H-indole-2-carboxylate.

-

Hydrolyze the ester with potassium hydroxide in ethanol, followed by acidification with hydrochloric acid, to precipitate 7-nitroindole-2-carboxylic acid.

-

Step 2: Catalytic Hydrogenation to this compound

-

Materials: 7-Nitroindole-2-carboxylic acid, 10% Palladium on carbon (Pd/C), ethanol, hydrogen gas.

-

Proposed Procedure:

-

In a hydrogenation vessel, dissolve 7-nitroindole-2-carboxylic acid in a suitable solvent such as ethanol.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (a balloon or a Parr apparatus can be used).

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

-

Quantitative Data for Route 2

| Step | Starting Material | Reagents | Product | Yield |

| 1 | 2-Nitroaniline | 1. NaNO2, HCl2. Ethyl 2-methyl-3-oxobutanoate, KOH3. Polyphosphoric acid4. KOH, HCl | 7-Nitroindole-2-carboxylic acid | High (specific yield not detailed) |

| 2 | 7-Nitroindole-2-carboxylic acid | H2, 10% Pd/C, Ethanol | This compound | Expected to be high (specific yield not available) |

Synthetic Pathway Diagram for Route 2

Caption: Synthesis of this compound via a nitroindole intermediate.

Conclusion

This guide has detailed two viable synthetic routes for the preparation of this compound. The hydrolysis of 7-cyanoindoline offers a straightforward and high-yielding pathway. The reduction of a 7-nitroindole derivative provides an alternative approach, leveraging common catalytic hydrogenation techniques. The choice of synthetic route will depend on the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis of this important heterocyclic building block.

References

An In-depth Technical Guide to 2,3-Dihydro-1H-indole-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-indole-7-carboxylic acid, also known as indoline-7-carboxylic acid or 7-carboxyindoline, is a heterocyclic organic compound. It belongs to the indoline family, which is a common scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound, serving as a valuable resource for researchers and professionals in drug discovery and development. The indole nucleus and its derivatives are known to be key components in a variety of pharmaceuticals, including those with anti-inflammatory and anti-cancer properties.

Chemical Properties

This compound is a solid at room temperature. A summary of its key chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | ChemScene[1] |

| Molecular Weight | 163.17 g/mol | ChemScene[1] |

| CAS Number | 15861-40-2 | ChemScene[1] |

| Appearance | White to Off-white Solid | |

| Melting Point | 156 °C (decomposes) | ChemicalBook[2] |

| Boiling Point | 356.3±31.0 °C (Predicted) | ChemicalBook[2] |

| pKa | 1.87±0.20 (Predicted) | ChemicalBook[2] |

| LogP | 1.3528 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 49.33 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 2 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of 7-cyanoindoline.[3]

Materials:

-

7-cyanoindoline

-

50% aqueous sulfuric acid

-

24% aqueous sodium hydroxide

-

6N hydrochloric acid

-

Ethyl acetate

Procedure:

-

A mixture of 7-cyanoindoline (4.32 g) and 50% aqueous sulfuric acid (40 ml) is stirred at 110-120 °C for 5.5 hours.

-

The reaction mixture is then cooled to 5 °C.

-

The pH of the mixture is adjusted to 7-8 with 24% aqueous sodium hydroxide.

-

The mixture is washed with ethyl acetate.

-

The aqueous layer is separated and its pH is adjusted to 2.5-3.0 with 6N hydrochloric acid.

-

The resulting precipitate is collected by filtration to yield indoline-7-carboxylic acid (3.25 g).[3]

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Spectral Data

1H NMR Spectroscopy

In the 1H NMR spectrum, the aromatic protons on the benzene ring are expected to appear in the range of δ 7-8 ppm. The protons of the dihydro-pyrrole ring (at positions 2 and 3) would likely resonate further upfield. The acidic proton of the carboxylic acid group is expected to be a broad singlet in the downfield region, typically above δ 10 ppm.

13C NMR Spectroscopy

The 13C NMR spectrum would show a characteristic signal for the carboxylic acid carbonyl carbon in the range of δ 170-185 ppm. The aromatic carbons would appear between δ 110 and 150 ppm, while the sp3-hybridized carbons of the dihydro-pyrrole ring would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a broad O-H stretching vibration for the carboxylic acid group in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group should be present around 1700 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 3000 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Mass Spectrometry

In mass spectrometry, the molecular ion peak [M]⁺ corresponding to the molecular weight of 163.17 would be expected. Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) or other small fragments.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and involvement in signaling pathways of this compound are limited in the public domain, the broader class of indole derivatives has been extensively investigated. Indole and its derivatives are known to interact with a variety of biological targets and are implicated in numerous signaling pathways.

For instance, certain indole derivatives have been identified as allosteric inhibitors of the insulin-like growth factor-I receptor (IGF-1R), a key player in cell growth and survival signaling.[4] Others have been explored as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are involved in tryptophan metabolism and are targets for cancer immunotherapy.[5] Furthermore, derivatives of indole-3-carboxylic acid have been investigated as antagonists of the angiotensin II receptor 1, suggesting a potential role in cardiovascular diseases.[6]

The following diagram illustrates a generalized signaling pathway where indole derivatives have been shown to play a role, such as the IGF-1R pathway.

Caption: A generalized signaling pathway potentially modulated by indole derivatives.

Given the structural similarity of this compound to these biologically active molecules, it represents a promising scaffold for the development of novel therapeutic agents. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. This guide has summarized its key chemical properties, provided a detailed experimental protocol for its synthesis, and outlined its expected spectral characteristics. While specific biological data for this compound is still emerging, the established importance of the indoline scaffold in drug discovery suggests that this compound and its derivatives are valuable subjects for future investigation by researchers and drug development professionals.

References

- 1. rsc.org [rsc.org]

- 2. Page loading... [guidechem.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. Allosteric IGF-1R Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of 2,3-Dihydro-1H-indole-7-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical whitepaper provides a comprehensive overview of 2,3-dihydro-1H-indole-7-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. While an experimentally determined crystal structure for this specific compound is not publicly available at the time of this report, this guide offers valuable insights by examining the crystallographic data of structurally related analogs. Furthermore, this document outlines a detailed, plausible experimental protocol for the synthesis and crystallization of this compound. Finally, a key signaling pathway relevant to the biological activity of indole carboxylic acid derivatives is described and visualized, providing context for its potential therapeutic applications.

Crystal Structure Analysis

A thorough search of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), the Crystallography Open Database (COD), and PubChem, revealed no publicly archived, experimentally determined crystal structure for this compound.

To provide researchers with a foundational understanding of the potential solid-state conformation and packing of the target molecule, we present the crystallographic data for a closely related analog, (3aRS,4RS,9aSR)-3-oxo-2-(propan-2-yl)-2,3,3a,4,9,9a-hexahydro-1H-benzo[f]isoindole-4-carboxylic acid. This molecule shares a similar bicyclic core with a carboxylic acid substituent, offering valuable comparative insights.

Crystallographic Data of a Structurally Related Analog

| Parameter | (3aRS,4RS,9aSR)-3-oxo-2-(propan-2-yl)-2,3,3a,4,9,9a-hexahydro-1H-benzo[f]isoindole-4-carboxylic acid |

| Chemical Formula | C₁₆H₁₉NO₃ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 25.993(3) Å, b = 7.9992(7) Å, c = 13.7853(12) Å |

| α = 90°, β = 104.991(8)°, γ = 90° | |

| Volume | 2769.1(5) ų |

| Z | 8 |

| Density (calculated) | 1.309 Mg/m³ |

| Hydrogen Bonding | O—H⋯O hydrogen bonds form a C(7) zigzag chain motif.[1] |

Data sourced from a study on isoindole-4-carboxylic acid derivatives[1].

Experimental Protocols

The following section details a plausible experimental methodology for the synthesis and subsequent crystallization of this compound, adapted from established procedures for related indole derivatives.

Synthesis of this compound

This proposed synthesis is a multi-step process starting from a commercially available precursor.

Step 1: Esterification of 7-Nitro-1H-indole

-

7-Nitro-1H-indole is reacted with oxalyl chloride in diethyl ether, followed by the addition of methanol to yield methyl 7-nitro-1H-indole-2-carboxylate.

Step 2: Reduction of the Nitro Group

-

The nitro-substituted indole ester is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) in an ethanol solvent to reduce the nitro group to an amine, affording methyl 7-amino-1H-indole-2-carboxylate.

Step 3: Reduction of the Indole Ring

-

The indole ring is selectively reduced to an indoline using sodium cyanoborohydride in the presence of acetic acid, yielding methyl 7-amino-2,3-dihydro-1H-indole-2-carboxylate.

Step 4: Hydrolysis of the Ester

-

The methyl ester is hydrolyzed to the corresponding carboxylic acid using a solution of sodium hydroxide in a mixture of water and methanol. Subsequent acidification with hydrochloric acid will precipitate the final product, this compound.

Crystallization Protocol

Single crystals suitable for X-ray diffraction can be grown using slow evaporation techniques.

-

Solvent Selection: The purified this compound is dissolved in a minimal amount of a suitable solvent system, such as an ethanol/water or acetone/hexane mixture, at an elevated temperature to ensure complete dissolution.

-

Slow Evaporation: The saturated solution is loosely covered to allow for the slow evaporation of the solvent at room temperature. This gradual process encourages the formation of well-ordered single crystals.

-

Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor and washed with a cold, less-polar solvent to remove any surface impurities.

Biological Context: Signaling Pathway Involvement

Indole-based compounds, including indole carboxylic acids, are known to interact with various biological targets and are of significant interest in drug development. One such target is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism. Overexpression of IDO1 is a mechanism employed by tumor cells to evade the immune system.

The diagram above illustrates the mechanism by which indole carboxylic acid derivatives can act as inhibitors of the IDO1 enzyme. In the tumor microenvironment, the IDO1 enzyme converts tryptophan into kynurenine. The depletion of tryptophan and the accumulation of kynurenine suppress the activity of immune cells, such as T-cells, allowing the tumor to evade immune destruction. By inhibiting IDO1, indole carboxylic acid derivatives can block this pathway, thereby restoring T-cell function and enhancing the anti-tumor immune response. This mechanism of action makes IDO1 inhibitors a promising class of cancer immunotherapies.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this technical guide provides a robust framework for researchers in the field. By presenting data from a close structural analog, outlining a detailed synthetic and crystallization protocol, and contextualizing its potential biological activity through a relevant signaling pathway, this document serves as a valuable resource for future investigation and drug development efforts centered on this and related molecular scaffolds. The elucidation of the precise crystal structure through future experimental work will be a critical step in further understanding the structure-activity relationships of this promising compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 7-Carboxylindoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Carboxylindoline, also known as 2,3-dihydro-1H-indole-7-carboxylic acid, is a molecule of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active indole and indoline derivatives. The indoline scaffold is a core component in a variety of pharmacologically active compounds. Precise characterization of this molecule is fundamental for its application in synthetic chemistry and drug design. This technical guide provides a comprehensive, albeit currently limited, overview of the available spectroscopic data for 7-carboxylindoline. Due to the scarcity of publicly available data for this specific molecule, this guide also provides generalized experimental protocols and discusses the expected spectroscopic characteristics based on related compounds.

Spectroscopic Data

A comprehensive search of public databases and scientific literature did not yield a complete, experimentally verified set of spectroscopic data for 7-carboxylindoline (CAS No. 15861-40-2). The available information is often conflated with its aromatic analog, indole-7-carboxylic acid. The data presented below is based on general principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for 7-Carboxylindoline

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 (NH) | Broad singlet | - | - |

| H-2 (CH₂) | Triplet | - | - |

| H-3 (CH₂) | Triplet | - | - |

| H-4 | Doublet | - | - |

| H-5 | Triplet | - | - |

| H-6 | Doublet | - | - |

| COOH | Broad singlet | - | - |

Note: These are predicted values and require experimental verification.

Table 2: Predicted ¹³C NMR Chemical Shifts for 7-Carboxylindoline

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | ~30-40 |

| C-3 | ~25-35 |

| C-3a | ~125-135 |

| C-4 | ~115-125 |

| C-5 | ~120-130 |

| C-6 | ~110-120 |

| C-7 | ~130-140 |

| C-7a | ~145-155 |

| C=O | ~170-180 |

Note: These are predicted values and require experimental verification.

Mass Spectrometry (MS)

The expected molecular ion peak [M]⁺ for 7-carboxylindoline (C₉H₉NO₂) would be at m/z = 163.06. Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and subsequent fragmentation of the indoline ring.

Infrared (IR) Spectroscopy

The IR spectrum of 7-carboxylindoline is expected to show characteristic absorption bands for the carboxylic acid and the secondary amine of the indoline ring.

Table 3: Expected Infrared Absorption Bands for 7-Carboxylindoline

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 3300-2500 | Broad |

| N-H (Amine) | 3400-3300 | Medium |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Aliphatic) | 3000-2850 | Medium |

| C=O (Carboxylic acid) | 1725-1700 | Strong |

| C=C (Aromatic) | 1600-1450 | Medium |

| C-N (Amine) | 1350-1250 | Medium |

| C-O (Carboxylic acid) | 1320-1210 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 7-carboxylindoline, dissolved in a suitable solvent like ethanol or methanol, would be expected to show absorption maxima characteristic of the indoline chromophore. The presence of the carboxyl group might cause a slight shift in the absorption bands compared to unsubstituted indoline.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 7-carboxylindoline are not available in the public domain. However, the following are generalized procedures that can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of 7-carboxylindoline in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a small amount of base to aid dissolution).

-

¹H NMR Acquisition : Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans will be required. Proton decoupling is typically used to simplify the spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization : Use a soft ionization technique such as electrospray ionization (ESI) to obtain the molecular ion peak.

-

Analysis : Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation : Prepare the sample as a KBr pellet or by depositing a thin film of the compound on a salt plate from a volatile solvent.

-

Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation : Prepare a dilute solution of 7-carboxylindoline in a UV-transparent solvent (e.g., ethanol or methanol).

-

Acquisition : Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically from 200 to 400 nm.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a compound like 7-carboxylindoline.

Signaling Pathways and Drug Development

While specific signaling pathways involving 7-carboxylindoline are not well-documented, the indoline scaffold is present in numerous compounds that modulate various biological targets. Indole derivatives have been shown to interact with a wide range of receptors and enzymes, playing roles in anti-inflammatory, anti-cancer, and neuroprotective pathways. For instance, some indole derivatives are known to inhibit kinases or act as antagonists at certain G-protein coupled receptors. The following diagram illustrates a hypothetical signaling pathway that an indoline derivative might modulate, based on the known activities of related compounds.

The Genesis of a Scaffold: Unraveling the Discovery and History of Indoline-7-Carboxylic Acid

For Immediate Release

A foundational molecule in the landscape of pharmaceutical and organic chemistry, indoline-7-carboxylic acid, has played a quiet yet significant role in the development of complex bioactive compounds. This technical guide delves into the historical synthesis and discovery of this crucial indoline derivative, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins, key experimental protocols, and physicochemical properties.

While the precise first synthesis of indoline-7-carboxylic acid is not prominently documented in readily available historical records, its development is intrinsically linked to the broader exploration of indole and indoline chemistry. Early research into 7-substituted indoline derivatives dates back to at least the mid-20th century, with a 1955 publication in The Journal of Organic Chemistry detailing the synthesis of various compounds in this class. The synthesis of indoline-7-carboxylic acid itself is practically achieved through the hydrolysis of 7-cyanoindoline, a method that has been refined over time.

Physicochemical Properties

A clear understanding of the physicochemical properties of indoline-7-carboxylic acid and its aromatic counterpart, indole-7-carboxylic acid, is essential for its application in synthesis and drug design.

| Property | Indole-7-carboxylic Acid | Indoline-7-carboxylic Acid |

| CAS Number | 1670-83-3 | 15861-40-2 |

| Molecular Formula | C₉H₇NO₂ | C₉H₉NO₂ |

| Molecular Weight | 161.16 g/mol [1] | 163.17 g/mol |

| Melting Point | 196-202 °C[1] | Not available |

| Boiling Point | 419.6±18.0 °C (Predicted)[2][3] | Not available |

| Density | 1.408±0.06 g/cm³ (Predicted)[2][3] | Not available |

| pKa | 4.55±0.10 (Predicted)[2][3] | Not available |

| Water Solubility | Soluble[2] | Not available |

| Appearance | Off-white powder[1] | Not available |

Core Synthesis Protocol: From Cyano to Carboxylic Acid

The most direct and widely cited method for the preparation of indoline-7-carboxylic acid involves the hydrolysis of 7-cyanoindoline. This two-step process begins with the synthesis of the cyano-intermediate, followed by its conversion to the final carboxylic acid.

Experimental Protocol: Synthesis of Indoline-7-Carboxylic Acid from 7-Cyanoindoline[4]

Materials:

-

7-cyanoindoline

-

50% aqueous sulfuric acid

-

24% aqueous sodium hydroxide

-

6N hydrochloric acid

-

Ethyl acetate

Procedure:

-

A mixture of 7-cyanoindoline (4.32 g) and 50% aqueous sulfuric acid (40 ml) is stirred at 110-120°C for 5.5 hours.

-

The reaction mixture is then cooled to 5°C.

-

The pH of the cooled mixture is adjusted to 7-8 using 24% aqueous sodium hydroxide.

-

The mixture is washed with ethyl acetate.

-

The aqueous layer is separated and its pH is adjusted to 2.5-3.0 with 6N hydrochloric acid, which causes the product to precipitate.

-

The resulting precipitates of indoline-7-carboxylic acid are collected by filtration.

This straightforward hydrolysis provides a reliable route to the desired product.

Historical Context of Indole Synthesis

The synthesis of indoline-7-carboxylic acid is a specific application of the broader and historically rich field of indole synthesis. Understanding the evolution of these methods provides context for the development of synthetic routes to specific derivatives.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is one of the oldest and most reliable methods for creating the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions. While versatile, its application to produce specific isomers can sometimes be challenging.

Later, the Leimgruber-Batcho indole synthesis , first disclosed in a 1976 patent, offered an efficient and high-yielding alternative, particularly favored in the pharmaceutical industry for its ability to produce specifically substituted indoles from o-nitrotoluenes.

The Ullmann reaction , a copper-catalyzed coupling, has also been adapted for the synthesis of indole derivatives, further expanding the synthetic chemist's toolkit. These classical methods, and their numerous variations, have been instrumental in making a wide array of indole and indoline derivatives, including indoline-7-carboxylic acid, accessible for research and development.

Biological Significance and Future Directions

While specific signaling pathways directly involving indoline-7-carboxylic acid are not extensively characterized in public literature, the broader family of indole carboxylic acids is known to have diverse biological activities. They are recognized as important intermediates in the synthesis of therapeutic agents, including those with anti-inflammatory and anticancer properties.[4] The indoline scaffold itself is a privileged structure in medicinal chemistry, and its derivatives are actively being explored for a wide range of therapeutic applications.

The continued investigation into the synthesis and biological activity of indoline-7-carboxylic acid and its derivatives holds promise for the discovery of novel therapeutics. Its well-defined structure and synthetic accessibility make it an attractive starting point for the development of new chemical entities targeting a variety of biological pathways.

References

physical and chemical properties of 2,3-dihydro-1h-indole-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-indole-7-carboxylic acid, also known as indoline-7-carboxylic acid, is a heterocyclic compound with a molecular formula of C₉H₉NO₂. It belongs to the indoline class of organic molecules, which are characterized by a fused benzene and pyrrolidine ring system. This scaffold is a common motif in a variety of biologically active compounds and natural products, making its derivatives, including this compound, of significant interest to the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental protocols and an exploration of its potential biological significance.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential applications in drug discovery and development. The available data, including experimental and predicted values, are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 15861-40-2 | [1] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| Appearance | Solid | - |

| Melting Point | 156 °C (decomposes) | [2] |

| Boiling Point (Predicted) | 356.3 ± 31.0 °C | [2] |

| Density (Predicted) | 1.283 ± 0.06 g/cm³ | [2] |

Table 2: Chemical and Pharmacokinetic Properties

| Property | Value | Source |

| pKa (Predicted) | 1.87 ± 0.20 | [2] |

| LogP (Predicted) | 1.3528 | [3] |

| Topological Polar Surface Area (TPSA) | 49.33 Ų | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 1 | [3] |

Synthesis and Experimental Protocols

A documented method for the synthesis of this compound involves the hydrolysis of 7-cyanoindoline.

Experimental Protocol: Synthesis of this compound

Materials:

-

7-cyanoindoline

-

50% aqueous sulfuric acid

-

24% aqueous sodium hydroxide

-

6N hydrochloric acid

-

Ethyl acetate

Procedure:

-

A mixture of 7-cyanoindoline (4.32 g) and 50% aqueous sulfuric acid (40 mL) is stirred at 110-120 °C for 5.5 hours.

-

The reaction mixture is then cooled to 5 °C.

-

The pH of the mixture is adjusted to 7-8 with 24% aqueous sodium hydroxide.

-

The mixture is washed with ethyl acetate.

-

The aqueous layer is separated and its pH is adjusted to 2.5-3.0 with 6N hydrochloric acid.

-

The resulting precipitate is collected by filtration to yield this compound (3.25 g).

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dihydro-1H-indole-7-carboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-dihydro-1H-indole-7-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. This document details synthetic methodologies, experimental protocols, and analytical characterization, presenting quantitative data in a structured format for ease of comparison.

Introduction

Indole and its hydrogenated counterpart, indoline, are privileged structures in drug discovery, forming the core of numerous biologically active compounds. The this compound scaffold, in particular, serves as a versatile building block for the synthesis of a wide array of derivatives with potential therapeutic applications, including as antihypertensive agents and HIV-1 integrase inhibitors.[1][2] This guide outlines the primary synthetic routes and characterization techniques for this important molecule and its derivatives.

Synthesis of this compound

There are two primary synthetic pathways to obtain this compound:

-

Route A: Hydrolysis of 7-cyanoindoline.

-

Route B: Synthesis of indole-7-carboxylic acid followed by reduction of the indole ring.

Route A: Hydrolysis of 7-Cyanoindoline

This route offers a direct approach to the target molecule from a commercially available or readily synthesized precursor.

Figure 1. Synthetic pathway for the hydrolysis of 7-cyanoindoline.

Experimental Protocol: Hydrolysis of 7-Cyanoindoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 7-cyanoindoline (1.0 eq) with a 50% aqueous solution of sulfuric acid.

-

Reaction Conditions: Heat the mixture to 110-120 °C with vigorous stirring for 5-6 hours.

-

Work-up:

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Carefully neutralize the solution to a pH of 7-8 by the dropwise addition of a 24% aqueous sodium hydroxide solution.

-

Wash the aqueous mixture with ethyl acetate to remove any unreacted starting material or non-polar impurities.

-

Separate the aqueous layer and adjust the pH to 2.5-3.0 with 6N hydrochloric acid to precipitate the product.

-

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

| Reactant/Reagent | Molar Eq. | Purity | Notes |

| 7-Cyanoindoline | 1.0 | >95% | Starting material |

| Sulfuric Acid (50% aq.) | - | Reagent grade | Solvent and catalyst |

| Sodium Hydroxide (24% aq.) | As needed | Reagent grade | For neutralization |

| Hydrochloric Acid (6N) | As needed | Reagent grade | For precipitation |

| Ethyl Acetate | - | Reagent grade | For extraction |

Table 1. Reagents for the hydrolysis of 7-cyanoindoline.

Route B: Reduction of Indole-7-carboxylic Acid

This two-step route involves the initial synthesis of indole-7-carboxylic acid, followed by the selective reduction of the C2-C3 double bond.

Figure 2. Synthetic pathway for the reduction of indole-7-carboxylic acid.

Experimental Protocol: Reduction of Indole-7-carboxylic Acid with Sodium Borohydride

This method utilizes sodium borohydride in an acidic medium to achieve the reduction.[3][4]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-7-carboxylic acid (1.0 eq) in glacial acetic acid.

-

Reagent Addition: Cool the solution in an ice bath and add sodium borohydride (NaBH4) (2.0-3.0 eq) portion-wise, maintaining the temperature below 20 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

| Reagent | Molar Eq. | Purity | Notes |

| Indole-7-carboxylic acid | 1.0 | >98% | Starting material |

| Sodium Borohydride | 2.0-3.0 | >98% | Reducing agent |

| Glacial Acetic Acid | - | Reagent grade | Solvent and catalyst |

Table 2. Reagents for the sodium borohydride reduction of indole-7-carboxylic acid.

Alternative Protocol: Catalytic Hydrogenation

Catalytic hydrogenation offers a cleaner alternative for the reduction.[5][6]

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve indole-7-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Reaction Conditions: Pressurize the vessel with hydrogen gas (50-100 bar) and stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 12-24 hours.

-

Work-up:

-

Carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Recrystallize the crude product from a suitable solvent system.

| Reagent | Amount | Purity | Notes |

| Indole-7-carboxylic acid | 1.0 eq | >98% | Starting material |

| Palladium on Carbon (10%) | 5-10 mol% | - | Catalyst |

| Hydrogen Gas | 50-100 bar | High purity | Reducing agent |

| Methanol/Ethanol | - | Anhydrous | Solvent |

Table 3. Reagents for the catalytic hydrogenation of indole-7-carboxylic acid.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (typically 3H), aliphatic protons of the dihydroindole ring (typically 4H), a broad singlet for the NH proton, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Signals for the carboxylic acid carbonyl carbon, aromatic carbons, and aliphatic carbons of the dihydroindole ring. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C9H9NO2 (163.17 g/mol ). |

| IR Spec. | Characteristic absorptions for N-H stretching, C=O stretching of the carboxylic acid, and aromatic C-H stretching. |

| Melting Point | A sharp melting point indicates high purity. |

Table 4. Summary of analytical characterization data.

Note: Specific chemical shifts and peak multiplicities in NMR spectra will depend on the solvent used.

Synthesis of this compound Derivatives

The core structure can be further modified, for instance, by N-alkylation or N-acylation, to explore structure-activity relationships.

Figure 3. General scheme for the synthesis of N-substituted derivatives.

Experimental Protocol: N-Alkylation

-

Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or THF.

-

Deprotonation: Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1-1.5 eq), and stir for 30-60 minutes at room temperature.

-

Alkylation: Add the desired alkyl halide (R-X) (1.1 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water, extract with an organic solvent, wash, dry, and purify by column chromatography.

Biological Activity and Signaling Pathways

Derivatives of indole carboxylic acids have been reported to exhibit a range of biological activities. For example, certain indole-3-carboxylic acid derivatives act as angiotensin II receptor 1 antagonists, suggesting a role in regulating blood pressure.[1] Others have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[2]

The diverse biological activities of indole derivatives often stem from their ability to interact with various protein targets. The specific signaling pathways modulated depend on the nature and substitution pattern of the indole core.

Figure 4. Generalized signaling pathway for indole derivatives.

This guide provides a foundational understanding of the synthesis and characterization of this compound and its derivatives. The detailed protocols and structured data are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. Sodium borohydride in carboxylic acid media: a phenomenal reduction system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC [pmc.ncbi.nlm.nih.gov]

The 2,3-Dihydro-1H-indole-7-carboxylic Acid Scaffold: A Technical Guide to the Biological Activities of Its Structural Congeners

Disclaimer: Scientific literature on the biological activities of the specific 2,3-dihydro-1H-indole-7-carboxylic acid scaffold is limited. This guide provides an in-depth overview of the biological activities of closely related and well-studied structural analogs, including indole carboxylic acids and other substituted 2,3-dihydroindoles (indolines). The findings presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals by highlighting the potential of the broader indole and indoline scaffolds in medicinal chemistry.

Introduction

The indole nucleus and its reduced form, the indoline scaffold, are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The incorporation of a carboxylic acid moiety into these scaffolds can significantly influence their physicochemical properties and biological targets. This technical guide explores the diverse biological activities reported for derivatives of indole carboxylic acids and indolines, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. While direct data on the this compound scaffold is sparse, the information compiled from its near structural relatives provides a strong foundation for predicting its potential therapeutic applications and guiding future research.

Anticancer Activity

Derivatives of the indole and indoline scaffolds have demonstrated significant potential as anticancer agents, acting through various mechanisms of action, including the modulation of key signaling pathways and direct enzyme inhibition.

Inhibition of Cell Proliferation

Numerous studies have reported the potent antiproliferative activity of indole-2-carboxamide and indole-3-carboxylic acid derivatives against a range of human cancer cell lines.

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| Indole-2-carboxamides | PC3 (Prostate) | IC50 | 23 to >50 µg/mL | [3] |

| Indole-2-carboxamides | A549 (Lung), MCF-7 (Breast), Panc-1 (Pancreatic), HT-29 (Colon) | GI50 | 26 nM to 86 nM | [4] |

| Indole-2-carboxamides | A549, MCF-7, Panc-1, HT-29 | GI50 | 1.05 µM to 3.70 µM | [5] |

| Thiazolyl-indole-2-carboxamides | MCF-7 (Breast) | IC50 | 6.10 ± 0.4 μM | [6] |

| 1-(3-dimethyl-aminopropyl)indolin-2-one derivatives | A549 (Lung) | IC50 | 1.10–1.47 µM | [7] |

Modulation of Signaling Pathways

Indole derivatives have been shown to modulate critical signaling pathways involved in cancer cell growth, survival, and metastasis. The PI3K/Akt/mTOR and MAPK signaling pathways are prominent targets.[8][9][10]

dot

Caption: Inhibition of the PI3K/Akt/mTOR/NF-κB signaling pathway by indole derivatives.

Experimental Protocols

A common method to assess the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

dot

Caption: Workflow for a typical MTT cell proliferation assay.

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds (e.g., indole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

-

Following incubation, an MTT solution is added to each well, and the plates are incubated for a further 4 hours to allow for the formation of formazan crystals by viable cells.

-

The supernatant is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.[11]

Antimicrobial Activity

Indole and indoline derivatives have been investigated for their activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi.

Antibacterial and Antifungal Susceptibility

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazole | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 | [12] |

| Indole carboxamide derivatives | S. aureus, B. subtilis, E. coli | 1.56-12.5 | [13] |

| Indole hydrazone derivatives | MRSA | 6.25 | [14] |

| 7-hydroxyindole | Extensively drug-resistant A. baumannii | 64–1,024 | [15][16] |

Mechanism of Action

The antimicrobial mechanisms of indole derivatives are varied and can include the disruption of cell membranes and the inhibition of essential enzymes. Some indole derivatives have also been shown to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.[15][16]

Experimental Protocols

dot

Caption: Workflow for MIC determination using the broth microdilution method.

Protocol:

-

Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

The plates are incubated under suitable conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12][14]

Enzyme Inhibition

The indole scaffold is a common feature in many enzyme inhibitors, targeting a diverse range of enzymes implicated in various diseases.

HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.

| Compound | Target | IC50 (µM) | Reference |

| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | 3.11 | [17][18][19] |

| Indole-2-carboxylic acid | HIV-1 Integrase | 32.37 | [18] |

IDO1/TDO Dual Inhibition

Derivatives of indole-2-carboxylic acid have been developed as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that play a role in tumor immune evasion.

| Compound | Target | IC50 (µM) | Reference |

| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | IDO1 | 1.17 | [20] |

| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | TDO | 1.55 | [20] |

Experimental Protocols

Protocol:

-

The assay is typically performed in a 96-well plate format.

-

Recombinant HIV-1 integrase enzyme is pre-incubated with the test compounds for a defined period.

-

A labeled viral DNA substrate and a target DNA are then added to initiate the strand transfer reaction.

-

The reaction is allowed to proceed and is then stopped.

-

The extent of the strand transfer reaction is quantified, often using a fluorescence-based detection method.

-

The IC50 values are calculated from the dose-response curves.[18]

Conclusion

While the biological activity of the this compound scaffold remains largely unexplored, the extensive research on its structural analogs provides a compelling case for its potential as a valuable scaffold in drug discovery. The diverse and potent anticancer, antimicrobial, and enzyme-inhibiting properties exhibited by various indole carboxylic acid and indoline derivatives underscore the therapeutic promise of this class of compounds. This technical guide serves as a foundational resource to stimulate further investigation into the synthesis and biological evaluation of derivatives of the this compound core, with the aim of unlocking new therapeutic agents for a range of diseases.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. znaturforsch.com [znaturforsch.com]

- 15. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indole Analogue Enigma: A Deep Dive into the Structure-Activity Relationships of Bioisosteric PARP Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While the structure-activity relationship (SAR) of 2,3-dihydro-1H-indole-7-carboxylic acid analogs remains a sparsely documented area in publicly accessible scientific literature, a significant body of research on the structurally analogous 2,3-dihydrobenzofuran-7-carboxamide scaffold offers a compelling surrogate for understanding the molecular intricacies of potent Poly(ADP-ribose)polymerase-1 (PARP-1) inhibition. This guide synthesizes the available data on these bioisosteric analogs to provide a comprehensive overview of their SAR, detailed experimental protocols, and the underlying biological pathways.

Core Structure-Activity Relationships

The exploration of 2,3-dihydrobenzofuran-7-carboxamide derivatives has revealed critical insights into the structural requirements for effective PARP-1 inhibition. A foundational study in this area systematically investigated modifications at various positions of the benzofuran core, leading to the identification of several potent inhibitors. The primary carboxamide at the 7-position is a crucial pharmacophoric feature, engaging in key hydrogen bonding interactions within the nicotinamide-binding pocket of the PARP-1 active site.

Modifications on the Dihydrobenzofuran Core

Early investigations focused on substitutions on the dihydrobenzofuran ring system. It was determined that small alkyl or hydrogen substituents at the 2-position were well-tolerated. The introduction of a 3-oxo group led to a different series of compounds, the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamides, which also demonstrated significant PARP-1 inhibitory activity. This suggests that the overall shape and electronic properties of the bicyclic core are more critical than the specific nature of the saturated five-membered ring.

The Impact of Benzylidene Substitution at the 2-Position

A significant breakthrough in potency was achieved with the introduction of a benzylidene moiety at the 2-position of the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold. This modification allowed for the exploration of a large chemical space, probing interactions with the solvent-exposed region of the active site.

Table 1: SAR of 2-Benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide Analogs as PARP-1 Inhibitors [1]

| Compound | R | PARP-1 IC50 (µM) |

| Lead Compound | H | 9.45 |

| 58 | 3',4'-dihydroxy | 0.531 |

| 66 | 4'-(1H-tetrazol-5-yl)amino | 0.103 |

| 67 | 4'-(1,2,4-oxadiazol-5-yl)amino | 0.079 |

| 68 | 4'-(1,3,4-oxadiazol-2-yl)amino | 0.121 |

| 70 | 4'-(thiazol-2-yl)amino | 0.718 |

| 72 | 4'-(pyridin-2-yl)amino | 0.136 |

| 73 | 4'-(pyrimidin-2-yl)amino | 0.112 |

The data clearly indicates that substitution on the benzylidene ring dramatically influences inhibitory activity. The introduction of a 3',4'-dihydroxy substitution resulted in a nearly 18-fold increase in potency compared to the unsubstituted lead compound. Further optimization, particularly with the introduction of various heterocyclic moieties at the 4'-position of an amino-benzylidene scaffold, led to compounds with low nanomolar to sub-micromolar IC50 values. Notably, compounds bearing 1,2,4-oxadiazole and tetrazole groups displayed the most potent inhibition, suggesting that these groups may engage in favorable interactions with the enzyme.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of 2,3-dihydrobenzofuran-7-carboxamide-based PARP-1 inhibitors.

General Synthetic Workflow

The synthesis of the 2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide analogs typically follows a multi-step sequence.

References

An In-depth Technical Guide to the Thermodynamic Properties of 7-Carboxylindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 7-carboxylindoline. Due to the limited availability of direct experimental data for this specific compound, this paper establishes a baseline by examining the thermodynamic properties of the parent molecule, indoline, and the closely related indole-7-carboxylic acid. Furthermore, it delves into a predictive analysis of how the carboxyl group at the 7-position is expected to influence these properties, drawing upon established principles of physical organic chemistry and data from analogous compounds. This guide also details the key experimental and computational methodologies requisite for the precise determination of these properties.

Introduction to 7-Carboxylindoline

7-Carboxylindoline is a heterocyclic organic compound featuring an indoline core substituted with a carboxylic acid group at the 7-position. The indoline scaffold is a key structural motif in a multitude of biologically active compounds and natural products. The addition of a carboxyl group introduces functionalities that can significantly impact the molecule's physicochemical properties, including its solubility, melting point, boiling point, and overall thermodynamic stability. A thorough understanding of these properties is paramount for applications in drug design, materials science, and chemical process development, as they govern the compound's behavior in various environments.

Thermodynamic Properties of Related Compounds

To establish a predictive framework for 7-carboxylindoline, it is instructive to examine the known thermodynamic properties of its structural relatives.

| Property | Indoline | Indole-7-carboxylic acid |

| Melting Point (°C) | -21 | 202[1] |

| Boiling Point (°C) | 220-221 | 419.6 ± 18.0 (Predicted)[1] |

| Density (g/cm³) | 1.064 | 1.408 ± 0.06 (Predicted)[1] |

| Water Solubility | Soluble | Soluble[1] |

Predicted Thermodynamic Properties of 7-Carboxylindoline and the Influence of the Carboxyl Group

The introduction of a carboxyl group onto the indoline ring is anticipated to have a profound effect on its thermodynamic properties.

-

Melting and Boiling Points : The presence of the carboxylic acid functional group allows for the formation of strong intermolecular hydrogen bonds.[2] This is expected to lead to a significantly higher melting point and boiling point for 7-carboxylindoline compared to the parent indoline molecule. The strong intermolecular forces require more energy to overcome in order to transition from the solid to liquid and from the liquid to gaseous states.

-

Solubility : The carboxyl group can act as both a hydrogen bond donor and acceptor, which should enhance the aqueous solubility of 7-carboxylindoline relative to indoline. The polar nature of the carboxylic acid will facilitate interactions with polar solvents like water.

-

Enthalpy of Formation (ΔHf°) : The standard enthalpy of formation is a measure of the energy change when a compound is formed from its constituent elements in their standard states. The addition of a carboxyl group to an aromatic system generally leads to a more negative (more exothermic) enthalpy of formation, indicating increased thermodynamic stability.[3] Computational studies on indole-3-carboxylic acid have shown a standard molar enthalpy of formation in the gaseous phase of approximately -222.2 ± 3.5 kJ·mol⁻¹.[3] It is expected that 7-carboxylindoline would have a similarly negative enthalpy of formation.

-

Gibbs Free Energy of Formation (ΔGf°) : The Gibbs free energy of formation combines enthalpy and entropy and is a key indicator of a compound's stability and spontaneity of formation. A more negative enthalpy of formation for 7-carboxylindoline would contribute to a more negative Gibbs free energy of formation, suggesting it is a thermodynamically stable molecule.

Experimental Protocols for Thermodynamic Property Determination

The following are detailed methodologies for the experimental determination of the key thermodynamic properties of compounds like 7-carboxylindoline.

Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion

Differential Scanning Calorimetry is a thermoanalytical technique used to determine a material's thermal properties.

-

Principle : A sample and a reference are subjected to a controlled temperature program. The difference in heat flow to the sample and reference is measured as a function of temperature.

-

Methodology :

-

A small, precisely weighed amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace.

-

The temperature is ramped at a constant rate (e.g., 10 °C/min).

-

The heat flow is monitored. An endothermic peak is observed at the melting point.

-

The onset of the peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

-

Bomb Calorimetry for Enthalpy of Combustion and Formation

Bomb calorimetry is a standard method for determining the enthalpy of combustion of solid and liquid samples.

-

Principle : A sample is combusted in a constant-volume container (the "bomb") with an excess of oxygen. The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.

-

Methodology :

-

A pellet of the sample of known mass is placed in a crucible inside the bomb.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in a known volume of water in an insulated container (the calorimeter).

-

The initial temperature of the water is recorded.

-

The sample is ignited electrically.

-

The final temperature of the water is recorded after thermal equilibrium is reached.

-

The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

-

The standard enthalpy of formation can then be calculated using Hess's law with the known enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

-

Knudsen Effusion Method for Vapor Pressure and Enthalpy of Sublimation

The Knudsen effusion method is used to measure the vapor pressure of a solid or liquid with low volatility.

-

Principle : A sample is placed in a sealed container with a small orifice. In a high vacuum, the molecules that effuse through the orifice are assumed to be in equilibrium with the condensed phase inside the cell. The rate of mass loss is proportional to the vapor pressure.

-

Methodology :

-

The sample is placed in a Knudsen effusion cell.

-

The cell is placed in a high-vacuum, temperature-controlled chamber.

-

The mass of the cell is monitored over time using a microbalance.

-

The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.

-

By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined from the slope of a plot of ln(P) versus 1/T (the Clausius-Clapeyron equation).

-

Computational Prediction of Thermodynamic Properties

Computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules.

-

Density Functional Theory (DFT) : DFT methods are widely used to calculate the electronic structure and energies of molecules. By performing geometry optimization and frequency calculations, one can obtain the enthalpy and Gibbs free energy of a molecule in the gas phase. These calculations can provide valuable insights where experimental data is lacking.[4]

Visualizations

Caption: Experimental workflow for determining key thermodynamic properties.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,3-Dihydro-1H-indole-7-carboxylic Acid in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids and unique chemical scaffolds into peptides and small molecules is a key strategy in modern drug discovery. These modifications can enhance biological activity, improve pharmacokinetic properties, and confer resistance to enzymatic degradation. 2,3-Dihydro-1H-indole-7-carboxylic acid, a constrained bicyclic structure, is an attractive building block for introducing conformational rigidity and novel aromatic interactions.

These application notes provide detailed protocols for the use of this compound in solid-phase synthesis (SPS), primarily focusing on its incorporation into peptide chains using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The methodologies outlined are based on standard, well-established solid-phase peptide synthesis (SPPS) procedures and are intended to serve as a comprehensive guide for researchers. Optimization may be required based on the specific sequence and scale of the synthesis.

Core Principles and Considerations

The solid-phase synthesis workflow for incorporating this compound follows the standard iterative cycle of SPPS:

-

Resin Loading: Covalent attachment of the initial building block to a solid support.

-

Deprotection: Removal of the temporary Nα-protecting group (e.g., Fmoc).

-

Coupling: Formation of a peptide bond between the resin-bound amine and the incoming protected amino acid.

-

Cleavage: Release of the synthesized molecule from the resin and removal of side-chain protecting groups.

Key Considerations:

-

Protecting Groups: The amine of this compound must be protected, typically with an Fmoc group, to allow for stepwise elongation of the peptide chain.

-

Steric Hindrance: As a bicyclic structure, it may present moderate steric hindrance compared to simple aliphatic amino acids, potentially requiring optimized coupling conditions.

-

Indole Moiety Stability: The dihydro-indole ring, similar to the indole ring of tryptophan, can be susceptible to alkylation or oxidation during the final acidic cleavage step. The use of appropriate scavengers is critical to prevent side reactions.[1][2]

Experimental Protocols

The following protocols are based on a 0.1 mmol synthesis scale. Reagent quantities should be adjusted proportionally for different scales.

Protocol 1: Nα-Fmoc Protection of this compound

If the Fmoc-protected version is not commercially available, it can be synthesized using standard procedures.

Materials:

| Reagent | Quantity (for 1 mmol scale) |

| This compound | 177 mg (1 mmol) |

| Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) | 337 mg (1 mmol) |

| Sodium Bicarbonate (NaHCO₃) | 210 mg (2.5 mmol) |

| 1,4-Dioxane | 10 mL |

| Water | 10 mL |

| Diethyl Ether | For extraction |

| 1 M Hydrochloric Acid (HCl) | For acidification |

Procedure:

-

Dissolve this compound and sodium bicarbonate in a mixture of water and 1,4-dioxane.

-

Stir the solution at room temperature until all solids have dissolved.

-

Add Fmoc-OSu and continue stirring at room temperature overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

-

Wash the remaining aqueous solution with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product into ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Fmoc-2,3-dihydro-1H-indole-7-carboxylic acid.

Protocol 2: Loading onto Wang Resin for C-terminal Acids

This protocol describes the attachment of Fmoc-2,3-dihydro-1H-indole-7-carboxylic acid to Wang resin to yield a C-terminal carboxylic acid upon cleavage.

Materials and Reagents:

| Reagent | Quantity (for 0.1 mmol scale) | Purpose |

| Wang Resin (1.0 mmol/g) | 100 mg | Solid Support |

| Fmoc-2,3-dihydro-1H-indole-7-carboxylic acid | 159 mg (0.4 mmol) | Building Block |

| N,N'-Diisopropylcarbodiimide (DIC) | 62 µL (0.4 mmol) | Activating Agent |

| 4-(Dimethylamino)pyridine (DMAP) | 1.2 mg (0.01 mmol) | Catalyst |

| N,N-Dimethylformamide (DMF) | ~5 mL | Solvent |

| Dichloromethane (DCM) | ~5 mL | Solvent |

| Acetic Anhydride | 100 µL | Capping Agent |

| Pyridine | 80 µL | Base for Capping |

Procedure:

-

Resin Swelling: Place the Wang resin in a reaction vessel and swell in DMF for 30 minutes. Drain the solvent.

-

Activation: In a separate vial, dissolve Fmoc-2,3-dihydro-1H-indole-7-carboxylic acid in DMF (~2 mL). Add DIC and stir for 10 minutes at 0°C to pre-activate.

-

Loading: Add the activated amino acid solution to the swollen resin. Add DMAP.

-

Reaction: Agitate the mixture at room temperature for 2-4 hours.

-

Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

-

Capping: To block any unreacted hydroxyl groups on the resin, treat it with a solution of acetic anhydride and pyridine in DMF for 30 minutes.

-

Final Wash: Wash the resin with DMF (3x) and DCM (3x), then dry under vacuum. The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small sample of resin.

Protocol 3: Peptide Elongation (Single Coupling Cycle)

This protocol describes a standard Fmoc-SPPS cycle for adding the next amino acid.

Materials and Reagents:

| Reagent | Quantity (for 0.1 mmol scale) | Purpose |

| Loaded Resin | 0.1 mmol | Solid Support |

| 20% Piperidine in DMF | 2 mL | Fmoc Deprotection |

| Fmoc-Amino Acid | 0.4 mmol (4 eq.) | Next Building Block |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 150 mg (0.39 mmol) | Coupling Reagent |

| N,N-Diisopropylethylamine (DIPEA) | 139 µL (0.8 mmol) | Base |

| N,N-Dimethylformamide (DMF) | As needed | Solvent |

| Dichloromethane (DCM) | As needed | Solvent |

Procedure:

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

-

Repeat the treatment for 10 minutes. Drain.

-

Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

-

-

Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid and HATU in DMF.

-

Add DIPEA to the vial and agitate for 1-2 minutes to activate.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction). If the test is positive, repeat the coupling step.

-

Repeat this cycle for each subsequent amino acid in the sequence.

Protocol 4: Final Cleavage and Deprotection

This protocol is for cleaving the synthesized peptide from the resin and removing acid-labile side-chain protecting groups. The choice of scavengers is critical to protect the dihydro-indole ring.

Cleavage Cocktails:

| Reagent Cocktail | Composition (v/v) | Recommended For | Cautions |

| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | General purpose, good for peptides with multiple sensitive residues. | Highly malodorous due to thioanisole and EDT. |

| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Stronger scavenging for sensitive residues like Trp, Met, Cys. | Highly malodorous. |